molecular formula C24H27ClN4OS B2620239 2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-05-1

2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2620239
CAS No.: 894881-05-1
M. Wt: 455.02
InChI Key: UNKDHESCBCOYNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. A common synthetic route may involve the following steps:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Functionalization: The spirocyclic core is then functionalized with various substituents, such as the chlorophenyl, dimethylphenyl, and ethylsulfanyl groups. This step may involve reactions like halogenation, alkylation, and thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, potentially affecting the triazaspiro core or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exerts its effects depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting essential cellular processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: This compound differs by having a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate: This compound has a carboxylate group instead of a carboxamide group.

Uniqueness

The unique combination of substituents in 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide contributes to its distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-6-8-19(25)9-7-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-10-5-16(2)17(3)15-20/h5-10,15H,4,11-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDHESCBCOYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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